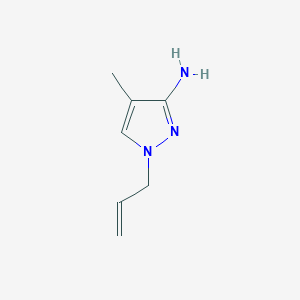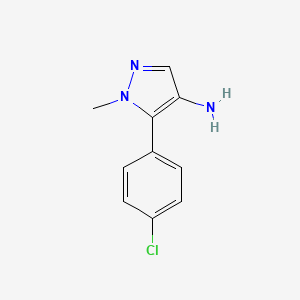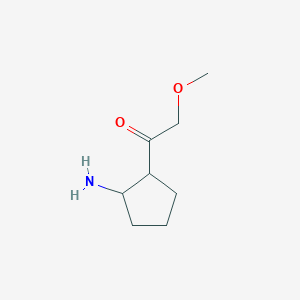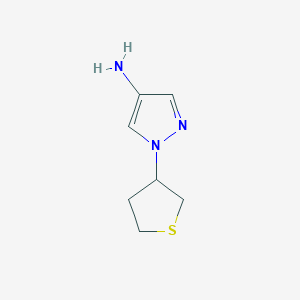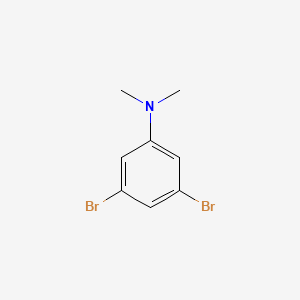
3,5-Dibromo-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-N,N-dimethylaniline is an organic compound with the molecular formula C8H9Br2N It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the amino group is substituted with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
3,5-Dibromo-N,N-dimethylaniline can be synthesized through a multi-step process involving the bromination of N,N-dimethylaniline. The typical synthetic route includes:
Bromination: N,N-dimethylaniline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions on the benzene ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial reactors, N,N-dimethylaniline is brominated with bromine or a bromine source under optimized conditions to achieve high yield and purity.
Purification and Isolation: The product is purified using industrial-scale purification techniques, including distillation and crystallization.
化学反应分析
Types of Reactions
3,5-Dibromo-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Corresponding amines or partially reduced intermediates.
科学研究应用
3,5-Dibromo-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,5-dibromo-N,N-dimethylaniline involves its interaction with molecular targets through its bromine and dimethylamino groups. These interactions can lead to various biochemical and chemical pathways, including:
Electrophilic Aromatic Substitution: The bromine atoms can participate in electrophilic aromatic substitution reactions.
Nucleophilic Attack: The dimethylamino group can act as a nucleophile, attacking electrophilic centers in other molecules.
Coordination Chemistry: The compound can form coordination complexes with metal ions, influencing its reactivity and applications.
相似化合物的比较
Similar Compounds
N,N-Dimethylaniline: Lacks bromine substituents, making it less reactive in certain substitution reactions.
3,5-Dibromoaniline: Lacks the dimethylamino group, affecting its nucleophilicity and overall reactivity.
3-Bromo-N,N-dimethylaniline: Contains only one bromine atom, leading to different reactivity and applications.
Uniqueness
3,5-Dibromo-N,N-dimethylaniline is unique due to the presence of both bromine atoms and the dimethylamino group, which confer distinct reactivity patterns and potential applications in various fields. Its dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
属性
分子式 |
C8H9Br2N |
|---|---|
分子量 |
278.97 g/mol |
IUPAC 名称 |
3,5-dibromo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9Br2N/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 |
InChI 键 |
JWHARUCAPVXUMJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC(=CC(=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



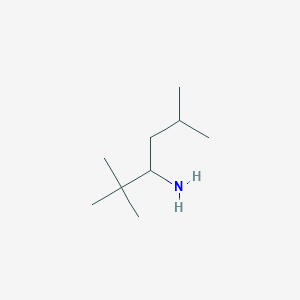
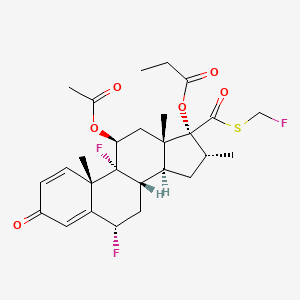
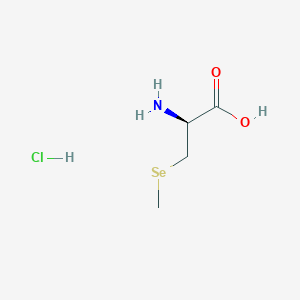
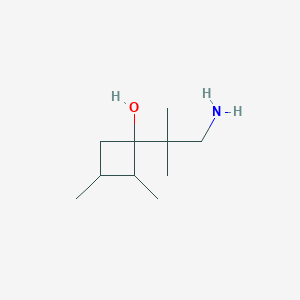
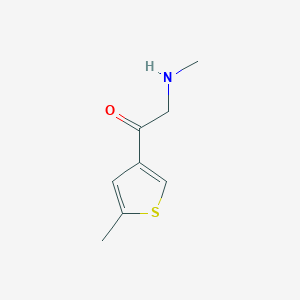
![4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one](/img/structure/B13154175.png)

